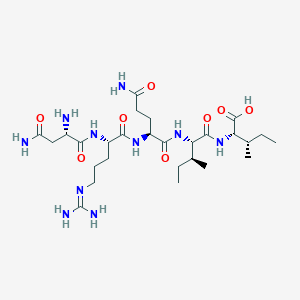![molecular formula C20H29BrO B14253977 Benzene, 1-bromo-4-[(2-tridecynyloxy)methyl]- CAS No. 184089-58-5](/img/structure/B14253977.png)
Benzene, 1-bromo-4-[(2-tridecynyloxy)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-bromo-4-[(2-tridecynyloxy)methyl]- is an organic compound that belongs to the class of bromobenzenes It features a benzene ring substituted with a bromine atom and a [(2-tridecynyloxy)methyl] group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-bromo-4-[(2-tridecynyloxy)methyl]- typically involves electrophilic aromatic substitution reactions. One common method is the bromination of benzene derivatives in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent functionalization reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-bromo-4-[(2-tridecynyloxy)methyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions are common, where the bromine atom can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: Suzuki–Miyaura coupling reactions are often used to form carbon-carbon bonds with this compound.
Common Reagents and Conditions
Bromination: Bromine (Br₂) in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Suitable nucleophiles such as alkoxides or amines.
Coupling Reactions: Palladium catalysts and organoboron reagents for Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Benzene, 1-bromo-4-[(2-tridecynyloxy)methyl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-bromo-4-[(2-tridecynyloxy)methyl]- involves its interaction with molecular targets through electrophilic aromatic substitution and nucleophilic substitution reactions . The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-bromo-4-methyl-: Similar structure but with a methyl group instead of the [(2-tridecynyloxy)methyl] group.
Benzene, 1-bromo-4-ethynyl-: Features an ethynyl group instead of the [(2-tridecynyloxy)methyl] group.
Uniqueness
Benzene, 1-bromo-4-[(2-tridecynyloxy)methyl]- is unique due to the presence of the [(2-tridecynyloxy)methyl] group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
184089-58-5 |
|---|---|
Molecular Formula |
C20H29BrO |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
1-bromo-4-(tridec-2-ynoxymethyl)benzene |
InChI |
InChI=1S/C20H29BrO/c1-2-3-4-5-6-7-8-9-10-11-12-17-22-18-19-13-15-20(21)16-14-19/h13-16H,2-10,17-18H2,1H3 |
InChI Key |
BQBBCEDNXRXIMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC#CCOCC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


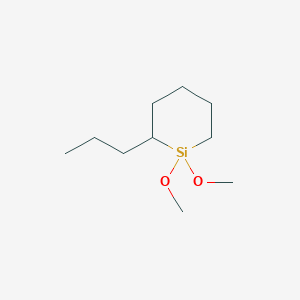

![Trihydroxy-[4-[2-(4-trihydroxysilylphenyl)ethenyl]phenyl]silane](/img/structure/B14253918.png)
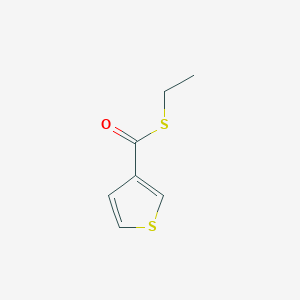

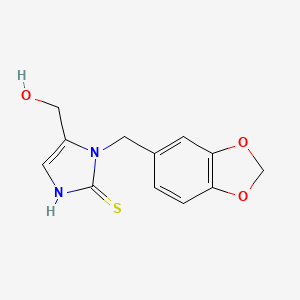
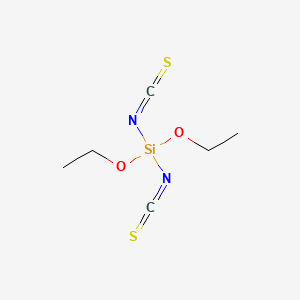
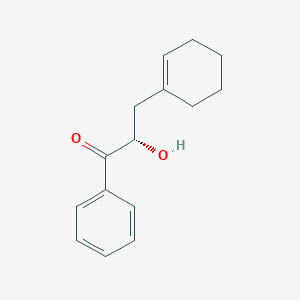
![[11-(Thiophen-3-yl)undecyl]phosphonic acid](/img/structure/B14253963.png)
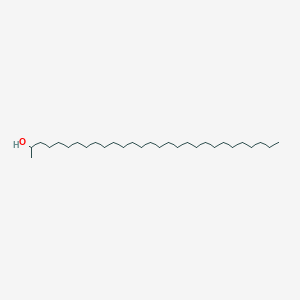
![1H-Benzimidazole, 1-[3-(trimethylsilyl)propyl]-](/img/structure/B14253976.png)
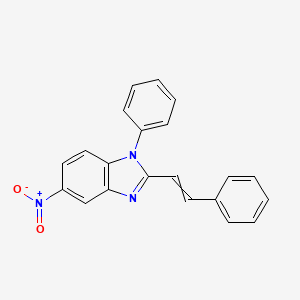
![1,3,5-Benzenetricarboxylic acid, tris[(3,5-dihydroxyphenyl)methyl] ester](/img/structure/B14253989.png)
